2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine is a synthetic organic compound with the molecular formula and a molecular weight of 291.73 g/mol. This compound is notable for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structure features a pyrimidine ring substituted with a chloro group and a phenyl moiety that contains a dioxolane substituent, which contributes to its unique chemical properties and biological activities .
The synthesis of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine typically involves several key steps:
The molecular structure of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine can be represented using various structural formulas:
InChI=1S/C14H14ClN3O2/c1-14(19-7-8-20-14)10-3-2-4-11(9-10)17-12-5-6-16-13(15)18-12/h2-6,9H,7-8H2,1H3,(H,16,17,18)
CC1(OCCO1)C2=CC(=CC=C2)NC3=NC(=NC=C3)Cl
These representations illustrate the compound's complex arrangement of atoms, including the dioxolane ring and the chlorinated pyrimidine structure .
The compound can undergo various chemical reactions typical for amines and halogenated compounds:
The physical properties of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine include:
The chemical properties include its solubility in organic solvents like dimethyl sulfoxide and its stability under standard laboratory conditions. The presence of both polar (amine and dioxolane groups) and non-polar (aromatic rings) functionalities suggests moderate solubility characteristics .
This compound has potential applications in various fields:
The compound demonstrates pronounced selectivity for NADPH oxidase (NOX) isoforms, particularly NOX1 and NOX4, due to its dual functional domains. The chloro-pyrimidine moiety facilitates covalent binding to a conserved cysteine residue (Cys-378 in NOX1) within the dehydrogenase domain of NOX enzymes. This interaction irreversibly inhibits electron transfer by blocking the reduction of FAD, a critical step in superoxide generation. The 2-methyl-1,3-dioxolane group enhances membrane permeability, allowing preferential accumulation in NOX-rich microdomains [7]. Kinetic studies reveal a two-step inhibition mechanism: reversible recognition (Ki = 0.45 µM for NOX4) followed by covalent bond formation (kinact = 0.12 min⁻¹).
Table 1: Isoform Selectivity Profile of 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine
NOX Isoform | IC₅₀ (µM) | Inhibition Mechanism | Key Binding Residue |
---|---|---|---|
NOX1 | 0.38 | Irreversible | Cys-378 |
NOX4 | 0.52 | Irreversible | Cys-426 |
NOX2 | 12.7 | Weak competitive | None |
NOX5 | >50 | No inhibition | N/A |
Structural similarity between NOX and flavin-dependent oxidoreductases enables unexpected cross-reactivity with MAO-B. The planar pyrimidine ring inserts into MAO-B’s substrate cavity (near Ile-199), while the chloro group forms a hydrogen bond with Tyr-435. Concurrently, the dioxolane ring acts as a bioisostere for propargylamine—a hallmark of MAO-B inhibitors—disrupting FAD-dependent amine oxidation. This dual engagement reduces ROS generation synergistically, as evidenced by a 78% decrease in H₂O₂ in neuronal models. However, affinity for MAO-B (Ki = 1.8 µM) remains 4-fold lower than for NOX1, reflecting preferential NOX targeting [7] [8].
Table 2: Binding Affinities for Oxidoreductase Targets
Target | Kd (µM) | Binding Site | Functional Effect |
---|---|---|---|
NOX1 | 0.11 | Dehydrogenase domain | Blocks FAD reduction |
MAO-B | 1.8 | Substrate cavity | Inhibits dopamine oxidation |
Xanthine Oxidase | >20 | N/A | No significant inhibition |
Through NOX/MAO-B inhibition, this compound suppresses ROS-mediated activation of pro-inflammatory kinases. In fibroblast assays, it reduces phosphorylation of p38 MAPK (by 62%) and JNK (by 57%) within 30 minutes, downstream of ROS diminution. The dioxolane group indirectly stabilizes Nrf2 by inhibiting KEAP1-dependent ubiquitination, elevating antioxidant response element (ARE)-driven genes like HO-1 (4.2-fold increase). Notably, mTOR signaling attenuation occurs via ROS-dependent deactivation of PI3K/Akt, highlighting crosstalk between redox balance and metabolic pathways [7].
Table 3: ROS-Dependent Signaling Effects in Cellular Models
Pathway | Key Marker | Change vs. Control | Timeframe |
---|---|---|---|
MAPK | p-p38 reduction | -62% | 30 min |
Nrf2/ARE | HO-1 upregulation | +420% | 4 h |
PI3K/Akt/mTOR | p-Akt (Ser473) reduction | -51% | 1 h |
Inflammatory | NF-κB nuclear exclusion | -75% | 2 h |
The electrophilic chloro group is essential for covalent inhibition, as demonstrated by a 50-fold loss in potency when replaced with fluorine. Molecular docking confirms nucleophilic attack by Cys-378’s thiolate on the pyrimidine’s C2 position, facilitated by orthogonal π-stacking with Phe-215. The 2-methyl-1,3-dioxolane acts as a conformational lock: its oxygen atoms form hydrogen bonds with His-303 (NOX1), while the methyl group induces steric occlusion against bulkier oxidoreductases like NOX2. Analog studies show that dioxolane hydrolysis to ketone abolishes MAO-B binding, underscoring its role as a hydrogen-bond acceptor [1] [7].
Table 4: Impact of Structural Modifications on Target Engagement
Structural Feature | Modification | Effect on NOX1 IC₅₀ | Effect on MAO-B Ki |
---|---|---|---|
Chloro at pyrimidine C2 | Replacement with F | 19.5 µM (50× increase) | 8.2 µM (4.5× increase) |
2-Methyl-1,3-dioxolane | Hydrolysis to ketone | 2.3 µM (6× increase) | >50 µM (inactive) |
Pyrimidine C4 amine | Methylation | 3.7 µM (10× increase) | No change |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3